2-(2-Chlorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole
Overview
Description
2-(2-Chlorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C9H7ClN2OS and its molecular weight is 226.68 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-chlorophenyl)-5-(methylthio)-1,3,4-oxadiazole is 225.9967617 g/mol and the complexity rating of the compound is 196. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
The compound 2-(2-chlorophenyl)-5-(methylthio)-1,3,4-oxadiazole and its derivatives are extensively studied in synthetic chemistry. A study details the microwave irradiation synthesis of a similar compound, 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles, highlighting the efficiency of the process in terms of yield and reaction rate (Li Zheng, 2004). Another study discusses the synthesis of a related compound, 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide, demonstrating its potential as a drug lead with detailed structural determination (M. Iftikhar et al., 2019).
Antimicrobial Activity
Several studies have explored the antimicrobial properties of 1,3,4-oxadiazole derivatives. A notable study describes the synthesis of novel 2-aryl-5-((1-aryl-1H-1,2,3-triazol-4-yl)methylthio)-1,3,4-oxadiazoles and their efficacy against microbial infections, showing promising in vitro antibacterial and antifungal activities (J. Sindhu et al., 2013).
Luminescent Material in LEDs
The optical properties of 2-(2-chlorophenyl)-5-(methylthio)-1,3,4-oxadiazole derivatives have been researched, with findings indicating their efficiency as luminescent materials in light-emitting diodes (LEDs). These derivatives exhibit efficient blue and green emission, enhancing quantum efficiency and leading to white emission when combined with certain materials (Y. Kaminorz et al., 2000).
Anti-inflammatory and Anti-thrombotic Properties
Research into the pharmacological properties of 1,3,4-oxadiazole derivatives has uncovered their potential in anti-inflammatory and anti-thrombotic applications. A study reported the synthesis of N-substituted 5-{[2-(4-chlorophenoxy)propan-2-yl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, demonstrating significant in-vitro and in-vivo anti-inflammatory activity as well as notable anti-thrombotic effects in rats (Muhammadasim Raza Basra et al., 2019).
Properties
IUPAC Name |
2-(2-chlorophenyl)-5-methylsulfanyl-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2OS/c1-14-9-12-11-8(13-9)6-4-2-3-5-7(6)10/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTIZJQBSVPETN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(O1)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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